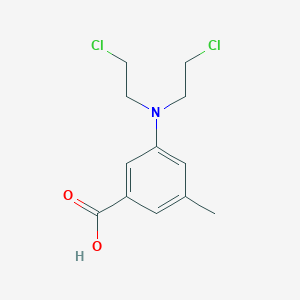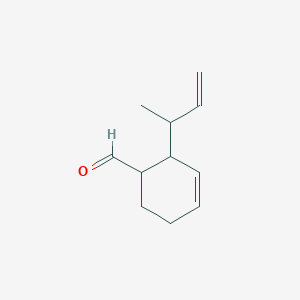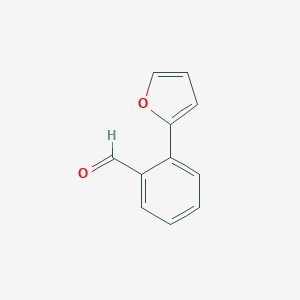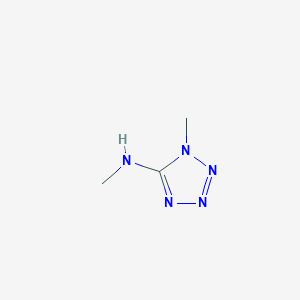
10-Undecenyltrichlorsilan
Übersicht
Beschreibung
10-Undecenyltrichlorosilane is a useful research compound. Its molecular formula is C11H21Cl3Si and its molecular weight is 287.7 g/mol. The purity is usually 95%.
The exact mass of the compound 10-Undecenyltrichlorosilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-Undecenyltrichlorosilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Undecenyltrichlorosilane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Elektronik und organische Bauelemente
10-Undecenyltrichlorsilan wird bei der Herstellung von selbstorganisierten Monolagen (SAMs) für organische Elektronik verwendet. Diese SAMs sind wichtig für die Modifizierung der Oberflächeneigenschaften von Halbleitern und Dielektrika und beeinflussen die elektronischen und morphologischen Grenzflächenmerkmale, die für die Geräteleistung entscheidend sind .
Safety and Hazards
Wirkmechanismus
Target of Action
10-Undecenyltrichlorosilane is an organosilicon compound
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 10-Undecenyltrichlorosilane. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . It is also important to prevent the formation of dust and aerosols, and to use non-sparking tools to prevent fire caused by electrostatic discharge steam .
Eigenschaften
IUPAC Name |
trichloro(undec-10-enyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2H,1,3-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFLNZJAHAUGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si](Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80402583 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17963-29-0 | |
| Record name | 10-UNDECENYLTRICHLOROSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80402583 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10-Undecenyltrichlorosilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 10-Undecenyltrichlorosilane interact with silicon surfaces and what are the resulting properties?
A: 10-Undecenyltrichlorosilane (10-UTS) forms self-assembled monolayers (SAMs) on silicon surfaces through a two-step process: [, , ]
Q2: How can the surface properties of 10-Undecenyltrichlorosilane SAMs be further modified?
A: The terminal alkene group of 10-Undecenyltrichlorosilane SAMs provides a versatile chemical handle for further surface modifications. One common approach is ozonolysis, which cleaves the carbon-carbon double bond in the alkene, ultimately yielding a carboxylic acid (-COOH) group. [] This transformation significantly alters the surface properties, switching from hydrophobic to hydrophilic due to the polar nature of the carboxylic acid group. This hydrophilic surface then allows for further chemical modifications and bioconjugation strategies. []
Q3: Can you elaborate on the application of controlled surface reactions in tailoring the wettability of 10-Undecenyltrichlorosilane modified surfaces?
A: Researchers have successfully employed controlled oxidation reactions to generate radially inward wettability gradients on surfaces modified with 10-Undecenyltrichlorosilane SAMs. [] By precisely controlling the oxidation of the terminal alkene groups to carboxylic acid groups, a gradient is formed with a hydrophilic center and hydrophobic exterior. This technique allows for precise control over the size and shape of the gradient without the need for complex fabrication methods like elastomeric stamps. [] The resulting surfaces demonstrate a unique water-collecting capability due to the radial wettability gradient, showcasing the potential for applications in microfluidics and water harvesting. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-5,6,7,9,10,14b-hexahydroisoquinolino[2,1-d][1,4]benzodiazepine](/img/structure/B98223.png)










